4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether
Description
The compound 4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether is a heterocyclic molecule featuring a thieno[2,3-c]pyrazole core substituted with a trifluoromethyl group at position 3, a methyl group at position 1, and a 4-methoxyphenyl ether moiety at position 3.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxyphenyl ether contributes to electronic modulation and solubility.
Properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-20-14-12(13(19-20)15(16,17)18)7-11(23-14)8-22-10-5-3-9(21-2)4-6-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMYANCBTSWOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)COC3=CC=C(C=C3)OC)C(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienopyrazole core: This can be achieved through a cyclization reaction involving a suitable precursor such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and a thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized in Table 1.
Table 1: Comparison of Structural Analogs
*Inferred formula based on structural analogy to .
†Calculated by replacing F (19 g/mol) with OCH3 (31 g/mol) in .
‡Estimated via comparative analysis of substituent contributions .
Key Observations:
Substituent Effects: The 4-methoxy group in the target compound increases molecular weight by ~12 g/mol compared to the 4-fluoro analog . The triazole-thiol analog exhibits higher logP (3.64), suggesting greater lipophilicity, which may influence membrane permeability.
The target compound’s smaller size may favor better bioavailability.
Crystallographic and Computational Analysis
Biological Activity
4-Methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether (CAS: 400081-32-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.36 g/mol. The compound features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against different cancer cell lines:
The compound demonstrated significant cytotoxicity against MCF7 and A549 cell lines, indicating its potential as an anticancer agent. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented in various studies. For instance, compounds similar to this compound have shown promising results in reducing inflammation in vitro and in vivo models.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : It activates apoptotic pathways, which are crucial for eliminating cancerous cells.
- Anti-inflammatory Pathways : By inhibiting COX enzymes and reducing cytokine production, it mitigates inflammatory responses.
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cell Line : A study reported that this compound exhibited an IC50 value of 0.01 µM against the MCF7 cell line, indicating potent anticancer activity compared to standard treatments like doxorubicin .
- In Vivo Models : Animal studies have shown that administration of this compound resulted in significant tumor reduction and improved survival rates in models of breast cancer and lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
